molecular formula C18H17NO5S B3335841 N-Carbobenzyloxy-S-benzoyl-L-cysteine CAS No. 14390-50-2

N-Carbobenzyloxy-S-benzoyl-L-cysteine

Cat. No.: B3335841
CAS No.: 14390-50-2
M. Wt: 359.4 g/mol
InChI Key: SGXFVAMPPOGQON-UHFFFAOYSA-N
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Description

N-Carbobenzyloxy-S-benzoyl-L-cysteine is a protected derivative of L-cysteine, a sulfur-containing amino acid. Its molecular formula is C₁₈H₁₇NO₅S, with a molecular weight of 359.404 g/mol and CAS number 14390-50-2 . The compound features two protective groups:

  • N-Carbobenzyloxy (Cbz): A traditional amine-protecting group removed via hydrogenolysis.
  • S-Benzoyl: A thiol-protecting group introduced to prevent undesired disulfide bond formation during peptide synthesis.

This compound is used in peptide synthesis and pharmaceutical research, where selective protection of functional groups is critical.

Properties

IUPAC Name

3-benzoylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c20-16(21)15(12-25-17(22)14-9-5-2-6-10-14)19-18(23)24-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXFVAMPPOGQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14390-50-2
Record name MLS002703351
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-CARBOBENZYLOXY-S-BENZOYL-L-CYSTEINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of the Amino Group: The amino group of L-cysteine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide. This forms the N-carbobenzyloxy-L-cysteine intermediate.

    Benzoylation of the Thiol Group: The thiol group of the intermediate is then benzoylated using benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: The industrial production of N-Carbobenzyloxy-S-benzoyl-L-cysteine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
CBZ-Cys and its derivatives have been investigated for their potential as antiviral agents. Research indicates that S-aryl cysteines can effectively target the human immunodeficiency virus (HIV), offering a promising avenue for the development of therapies for AIDS. The enantioselective synthesis of these compounds ensures high purity and efficacy, which are critical in pharmaceutical applications .

Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. For instance, the interactions of CBZ-Cys with various proteases have been explored, revealing its potential to modulate enzymatic activity through covalent binding to active site residues. This characteristic can be leveraged in the design of selective inhibitors for therapeutic purposes .

Biochemistry

Peptide Synthesis
CBZ-Cys serves as a protecting group in peptide synthesis, particularly in the formation of disulfide bonds. Its ability to protect the thiol group during peptide assembly allows for more complex structures to be synthesized without premature oxidation. This application is crucial in creating peptides with specific biological functions .

Substrate Specificity Studies
In biochemical research, CBZ-Cys has been utilized to study substrate specificity in aminopeptidases. By synthesizing libraries of substrates that include CBZ-Cys, researchers can evaluate how different amino acids influence enzyme activity, thereby providing insights into enzyme mechanisms and potential drug targets .

Polymer Science

Copolymerization Applications
Recent studies have explored the use of CBZ-Cys in the copolymerization processes involving N-carboxyanhydrides (NCAs). The compound's reactivity allows it to participate in random copolymerization reactions, leading to the formation of novel polymeric materials with tailored properties. These materials can be utilized in drug delivery systems or as scaffolds in tissue engineering .

Analytical Chemistry

Characterization Techniques
CBZ-Cys is often analyzed using high-performance liquid chromatography (HPLC) due to its distinct chromatographic properties. The purity and structural integrity of synthesized CBZ-Cys can be confirmed through various analytical techniques, ensuring that only high-quality compounds are used in research and industrial applications .

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy-S-benzoyl-L-cysteine involves its ability to protect the amino and thiol groups of cysteine. This protection is crucial during peptide synthesis, as it prevents unwanted side reactions. The carbobenzyloxy group is typically removed under mild acidic conditions, while the benzoyl group can be removed by reduction or substitution reactions .

Comparison with Similar Compounds

S-Benzyl-N-Carbobenzyloxy-L-Cysteine

  • Molecular Formula: C₁₈H₁₉NO₄S
  • CAS : 5619-12-5
  • Molecular Weight : 345.42 g/mol
  • Key Differences :
    • The S-benzyl group (C₆H₅CH₂-) replaces the S-benzoyl group (C₆H₅CO-).
    • Benzyl groups are less electron-withdrawing than benzoyl, altering reactivity in nucleophilic substitutions.
    • Higher solubility in organic solvents due to reduced polarity compared to the benzoyl derivative.

N-Carbobenzoxy-S-Benzyl-L-Cysteine

  • CAS : 3257-18-9
  • Molecular Weight : 345.41 g/mol
  • Structural Notes: The naming variant "Carbobenzoxy" (Cbz) is synonymous with "Carbobenzyloxy." Identical to S-Benzyl-N-Carbobenzyloxy-L-Cysteine, confirming naming inconsistencies in literature.

N-Boc-S-Benzyl-L-Cysteine

  • Molecular Formula: C₁₅H₂₁NO₄S
  • CAS: Not explicitly listed; see PubChem CID 2724757 .
  • Key Differences: N-tert-butoxycarbonyl (Boc) replaces N-Cbz. Boc is removed under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis. Boc-protected derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies .

N-Acetyl-S-Benzyl-L-Cysteine

  • Molecular Formula: C₁₂H₁₅NO₃S
  • CAS : 19542-77-9
  • Molecular Weight : 253.32 g/mol
  • Key Differences: N-Acetyl replaces N-Cbz, offering simpler deprotection (base hydrolysis).

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-Carbobenzyloxy-S-benzoyl-L-cysteine, and how is structural confirmation achieved?

  • Methodology : The compound is synthesized via sequential protection of cysteine's amino and thiol groups. For example, tert-butyl esters (e.g., tert-Butyl N-benzoyl-S-methyl-L-cysteinate) are used to stabilize reactive groups during reactions . Post-synthesis, structural confirmation relies on 1H NMR, 13C NMR, and HRMS to verify purity (≥95%) and confirm substituent positions. Yield optimization (e.g., 61–86% for tert-butyl derivatives) involves adjusting reaction times and acylating agents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 skin sensitizer) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
  • Spill Management : Clean with dry sand or alcohol-resistant foam; dispose via licensed waste facilities .

Q. How is this compound typically applied in peptide chemistry?

  • Applications : The compound serves as a protected cysteine derivative in solid-phase peptide synthesis (SPPS). The benzoyl (S-benzoyl) and carbobenzyloxy (N-Cbz) groups prevent undesired side reactions during coupling. Deprotection is achieved via hydrogenolysis or mild acid treatment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for this compound under varying pH conditions?

  • Strategies :

  • Controlled Stability Assays : Conduct accelerated degradation studies using HPLC to monitor decomposition products at pH 2–12. Compare kinetics (e.g., half-life) to identify optimal storage buffers .
  • Structural Analysis : Use LC-MS to identify hydrolyzed byproducts (e.g., free cysteine or benzoyl derivatives) and correlate with pH-dependent instability .
    • Evidence Gaps : Limited ecological toxicity data (e.g., biodegradability) necessitates in-house testing for environmental risk assessments .

Q. What analytical methods resolve challenges in quantifying trace impurities in this compound batches?

  • Techniques :

  • HPLC-PDA : Detect impurities at 0.1% threshold using C18 columns and UV detection (210–254 nm) .
  • Mass Spectrometry : HRMS identifies low-abundance byproducts (e.g., deprotected cysteine or oxidized species) .
    • Data Interpretation : Cross-reference with synthetic intermediates (e.g., tert-butyl esters) to trace impurity origins .

Q. How does the steric bulk of the N-Cbz and S-benzoyl groups influence reactivity in peptide ligation strategies?

  • Experimental Design :

  • Kinetic Studies : Compare coupling efficiency with alternative protecting groups (e.g., Fmoc vs. Cbz) using model peptides.
  • Computational Modeling : Simulate steric hindrance effects on amide bond formation using molecular dynamics .
    • Contradictions : While Cbz offers stability, its bulk may reduce reaction rates in sterically constrained peptides, requiring optimization of deprotection conditions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Carbobenzyloxy-S-benzoyl-L-cysteine
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N-Carbobenzyloxy-S-benzoyl-L-cysteine

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